molecular formula C17H14O5 B190679 7,4'-Dimethoxy-5-hydroxyisoflavone CAS No. 34086-51-6

7,4'-Dimethoxy-5-hydroxyisoflavone

Cat. No. B190679
CAS RN: 34086-51-6
M. Wt: 298.29 g/mol
InChI Key: DQNLRFRBAWCJHQ-UHFFFAOYSA-N
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Description

7,4’-Dimethoxy-5-Hydroxyisoflavone is an isoflavone derivative . It has a molecular formula of C17H14O5 and a molecular weight of 298.3 .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of 7-hydroxy-4-substituted coumarins was explored based on the Pechmann coumarin synthesis method .


Physical And Chemical Properties Analysis

7,4’-Dimethoxy-5-Hydroxyisoflavone has a molecular formula of C17H14O5 and a molecular weight of 298.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require additional resources or experimental data.

Scientific Research Applications

  • Isolation and Characterization : This compound has been isolated from Myristica malabarica and characterized, along with other isoflavones (Talukdar et al., 2000).

  • Cytotoxic Activity : A structurally similar compound, 6,2′-dimethoxy-7,4′-dihydroxyisoflavone, exhibited mild cytotoxic activity against brine shrimp larvae (Innocent et al., 2010).

  • Synthesis : The synthesis of a closely related compound, 5,7-Dimethoxyl-4′-Hydroxyisoflavone, has been accomplished, providing insights into the chemical synthesis of such compounds (Li Hong-qi, 2009).

  • Metabolic Studies : Research on the metabolism of polymethoxyflavones (PMFs) by human intestinal bacteria has implications for understanding the biological activity and absorption of similar compounds, including 7,4'-Dimethoxy-5-hydroxyisoflavone (Kim, Kim, & Han, 2014).

  • Occurrence in Nature : This compound has been identified in Eucalyptus waxes, contributing to our understanding of its natural distribution (Lamberton, 1964).

  • Anti-inflammatory Activity : A related compound, 7,4'-dimethoxy-3'-hydroxyflavone, showed anti-inflammatory activity in animal models (Carvalho et al., 1999).

  • Antibacterial Activity : The antibacterial activity of metal complexes with 5-hydroxy-7,4'-dimethoxyflavone has been investigated, highlighting potential antimicrobial applications (Wang, Zhang, Feng, & Li, 1992).

  • Antioxidant and Antitumor Promoting Activities : Flavonoids, including compounds similar to 7,4'-Dimethoxy-5-hydroxyisoflavone, have shown significant antioxidant and antitumor promoting activities (Jasril et al., 2003).

  • Aromatase Inhibition : Methylated flavones, including 7,4'-dimethoxyflavone, have been studied for their potential as aromatase inhibitors, which could have implications in hormone-dependent cancer treatment (Ta & Walle, 2007).

  • Antimicrobial Activity : Flavonoids, including variants of 7,4'-Dimethoxy-5-hydroxyisoflavone, have shown antimicrobial activity, suggesting potential applications in fighting bacterial and fungal infections (Zheng, Tan, Yang, & Liu, 1996).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 7,4’-Dimethoxy-5-Hydroxyisoflavone . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 7,4’-Dimethoxy-5-Hydroxyisoflavone are not mentioned in the available resources, isoflavones and their derivatives are subjects of ongoing research due to their potential biological activities .

properties

IUPAC Name

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNLRFRBAWCJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187684
Record name 5-Hydroxy-4',7-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,4'-Dimethoxy-5-hydroxyisoflavone

CAS RN

34086-51-6
Record name 5-Hydroxy-4',7-dimethoxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-4',7-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
YM Kim, JS Huh, Y Lim, M Cho - Phytotherapy research, 2015 - Wiley Online Library
Glycitin is a soy isoflavone that exhibits antioxidant, antiallergic, and anti‐osteoporosis activities. We investigated the effects of glycitin on dermal fibroblast proliferation and migration. …
Number of citations: 29 onlinelibrary.wiley.com
AC Talukdar, N Jain, S De, HG Krishnamurty - Phytochemistry, 2000 - Elsevier
Phytochemical investigation of the heartwood of Myristica malabarica has led to the isolation of the new 7,4′-dimethoxy-5-hydroxyisoflavone together with two other isoflavones, …
Number of citations: 77 www.sciencedirect.com
WSU Roland, L van Buren, H Gruppen… - Journal of agricultural …, 2013 - ACS Publications
Many flavonoids and isoflavonoids have an undesirable bitter taste, which hampers their use as food bioactives. The aim of this study was to investigate the effect of a large set of …
Number of citations: 139 pubs.acs.org
PK Chelladurai, R Ramalingam - Journal of Pharmacognosy and …, 2017 - phytojournal.com
The plant Myristica malabarica Linn belongs to the family Myristicaceae. This plant is endemic to India & found commonly in Western Ghats. It is an important medicinal plant commonly …
Number of citations: 19 www.phytojournal.com
B Sabulal, R Kurup, B Sumitha… - Journal of Essential Oil …, 2007 - Taylor & Francis
Essential oils from the leaves of Myristica malabarica and Gymnacranthera canarica (Myristicaceae) were isolated by hydrodistillation and analyzed by GC/FID and GC/MS. Seventy-six …
Number of citations: 11 www.tandfonline.com
YH Jo, SW Yeon, SH Ryu, S Lee, SB Kim… - Current Organic …, 2021 - ingentaconnect.com
Maclura tricuspidata, which belongs to the Moraceae family, is widely distributed in Asia, including Korea. All parts of this plant, such as roots, fruits, and leaves, are rich in diverse …
Number of citations: 0 www.ingentaconnect.com
L Li, X Yan, F Chen, L Zheng, Y Hu, F He… - … Reviews in Food …, 2023 - Wiley Online Library
Citrus is an important source of flavonoids in our daily diet. Citrus flavonoids have antioxidant, anticancer, anti‐inflammatory, and cardiovascular disease prevention functions. Studies …
Number of citations: 4 ift.onlinelibrary.wiley.com
NF Shamsudin, QU Ahmed, S Mahmood, SA Ali Shah… - Molecules, 2022 - mdpi.com
According to the latest report released by the World Health Organization, bacterial resistance to well-known and widely available antibacterial drugs has become a significant and …
Number of citations: 106 www.mdpi.com
FE King, MF Grundon, KG Neill - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… With diazomethane, (V) gave 7 : 4'-dimethoxy-5-hydroxyisoflavone, mp 141-142" (Found : C, 68.3 ; H, 4.6; OMe, 20.4. Calc. for C17H1,@5 : C, 68.5 ; H, 4-7 ; 20Me, 20.8y0), and on …
Number of citations: 29 pubs.rsc.org
K Lalouckova, L Mala, P Marsik, E Skrivanova - Animals, 2021 - mdpi.com
Simple Summary The emergence of bacterial antibiotic resistance is a negative phenomenon occurring worldwide in both animals and humans. The EU banned the use of antibiotic …
Number of citations: 6 www.mdpi.com

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